molecular formula C7H3BrF2O B2370111 3-Bromo-2,5-difluorobenzaldehyde CAS No. 112279-64-8

3-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B2370111
CAS No.: 112279-64-8
M. Wt: 221.001
InChI Key: TVCPYZKOMHPTLX-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used primarily in research and development settings, particularly in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-difluorobenzaldehyde can be synthesized through a multi-step process. One common method involves the bromination and fluorination of benzaldehyde derivatives. For example, starting with 2,5-difluorobenzaldehyde, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Condensation Reactions: Primary amines in the presence of a mild acid catalyst (e.g., acetic acid) are typical reagents.

Major Products:

Scientific Research Applications

3-Bromo-2,5-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzaldehyde depends on its specific application

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,5-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

3-bromo-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPYZKOMHPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-amino-3-bromo-2,5-difluorobenzaldehyde (3.4 g, 14.3 mmol) was dissolved in acetic acid (18 mL) before addition of hypophosphoric acid (50% in water, 39 mL). A solution of sodium nitrite (1.4 eq, 1.4 g) in water (8 mL) was then added dropwise under ice-cooling. After stirring at rt for 2 h, the reaction mixture was poured onto a mixture ice/water and the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and evaporated. A column chromatography (0 to 10% ethyl acetate in petroleum ether) afforded 3-bromo-2,5-difluorobenzaldehyde (1.3 g, 6.3 mmol, 44%). 1H NMR (d6-DMSO) δ 10.15-10.12 (m, 1H), 8.13 (ddd, J=8.0, 5.0, 3.0 Hz, 1H), 7.66 (ddd, J=8.0, 5.0, 3.0 Hz, 1H).
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3.4 g
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18 mL
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39 mL
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1.4 g
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8 mL
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ice water
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petroleum ether
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of AcOH is stirred until homogenous and 188 mL of 50-52% aqueous hypophosphorous acid is added. Next a solution of 6.8 g of NaNO2 in 38 mL of H2O is added dropwise over 15 minutes with ice cooling to maintain a temperature of 15°-20° C. The ice bath is removed and stirring continued for 1 hour. the reaction mixture is poured into 1 L of ice/H2O and extracted with 3×300 mL of CH2Cl2. The CH2Cl2 extracts are washed with H2O, 2×10% NaOH, and 2×H2O (250 mL each), dried with Na2SO4 and concentrated in vacuo to give 13.32 g (80% yield) of 3-bromo-2,5-difluorobenzaldehyde, m.p. 36°-38° C. Recrystallization from Et2O/hexane furnishes the title compound melting at 37°-40° C. with M+1 ions at 221 and 223 in the mass spectrum.
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16 g
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375 mL
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188 mL
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6.8 g
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38 mL
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